REACTION_CXSMILES
|
[C:1](Cl)(=[O:3])[CH3:2].C([N:7]([CH2:10][CH3:11])CC)C.C1(C)C=CC(S(O)(=O)=[O:19])=CC=1.[NH+:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>C1(C)C=CC=C(C)C=1>[CH3:2][C:1]1[O:3][C:25]2[C:24](=[C:11]([C:10]([NH2:7])=[O:19])[CH:28]=[CH:27][CH:26]=2)[N:23]=1 |f:2.3|
|
Name
|
methyl (2-amino-3-hydroxy)benzoate
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.518 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC(=CC=C1)C)C
|
Name
|
|
Quantity
|
2.97 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
Pyridinium-p-toluene sulphonic acid
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C.[NH+]1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
to stir for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A precipitate was formed
|
Type
|
WAIT
|
Details
|
this was left
|
Type
|
TEMPERATURE
|
Details
|
the mixture refluxed for 34 hours
|
Duration
|
34 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by distillation (vacuum)
|
Type
|
CUSTOM
|
Details
|
to yield a brown solid which
|
Type
|
CUSTOM
|
Details
|
chromatographed (50% ethyl acetate/50% petrol 60/80)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |